molecular formula C16H17N B047234 (3R,4R)-rel-3,4-Diphenylpyrrolidine CAS No. 119067-17-3

(3R,4R)-rel-3,4-Diphenylpyrrolidine

Cat. No.: B047234
CAS No.: 119067-17-3
M. Wt: 223.31 g/mol
InChI Key: KCUJZQHVIDHUQU-HOTGVXAUSA-N
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Description

(3R,4R)-rel-3,4-Diphenylpyrrolidine is a chiral compound with two phenyl groups attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-rel-3,4-Diphenylpyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. For example, the reaction of a suitable diphenyl-substituted precursor with a chiral catalyst can yield the desired (3R,4R) configuration .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route to maximize yield and minimize costs. This can include the use of cheaper starting materials, safer reagents, and scalable reaction conditions. For instance, the use of a folding condensation process has been reported to be effective in producing this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-rel-3,4-Diphenylpyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diphenyl ketones, while reduction can produce diphenyl alcohols or amines .

Scientific Research Applications

(3R,4R)-rel-3,4-Diphenylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism by which (3R,4R)-rel-3,4-Diphenylpyrrolidine exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The pathways involved often include binding to active sites on proteins, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diphenyl-substituted pyrrolidines and related chiral amines. Examples are (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol and (3R,4R)-1-Benzyl-4-methylpiperidine-3-yl)methylamine .

Uniqueness

What sets (3R,4R)-rel-3,4-Diphenylpyrrolidine apart is its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

(3R,4R)-3,4-diphenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUJZQHVIDHUQU-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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